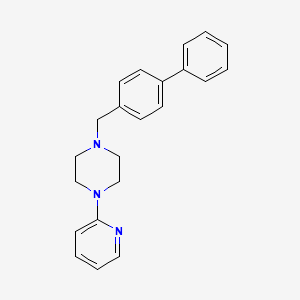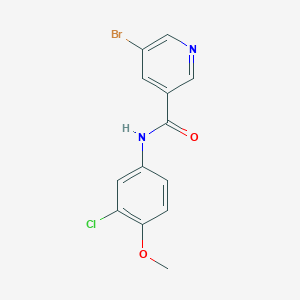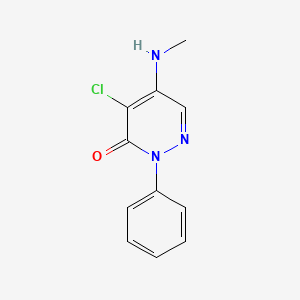
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine, also known as piperazine or piperazine derivative, is a chemical compound that belongs to the class of piperazines. It has a wide range of applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have suggested that 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may interact with various biological targets, including enzymes, receptors, and ion channels. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Piperazine derivatives have also been shown to bind to the dopamine receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Piperazine and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of neurotransmitters in the brain. Piperazine derivatives have also been shown to have anti-inflammatory effects, which may be useful for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Piperazine derivatives can be synthesized with high purity and yield, which makes them suitable for biological assays and drug discovery. However, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It may exhibit toxicity and side effects at high concentrations, which may affect the reliability of the experimental data. The solubility and stability of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may also vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives. One direction is to explore the potential of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as novel antibacterial agents. Another direction is to investigate the use of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as modulators of neurotransmitter activity for the treatment of neurological disorders. Furthermore, the development of new synthetic methods for 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may lead to the discovery of new bioactive compounds with improved efficacy and safety profiles.
Synthesemethoden
Piperazine can be synthesized by various methods, including the reduction of N-(4-biphenylylmethyl)pyridin-2-amine with sodium borohydride, the reaction of 4-bromobenzyl chloride with pyridin-2-amine, and the reaction of 4-bromobenzyl chloride with 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine. The yield of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
Piperazine has a wide range of applications in scientific research. It has been used as a ligand for metal ions, a building block for the synthesis of complex organic molecules, and a starting material for the preparation of various bioactive compounds. Piperazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
1-[(4-phenylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-20(7-3-1)21-11-9-19(10-12-21)18-24-14-16-25(17-15-24)22-8-4-5-13-23-22/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLIZPQWURTGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684753.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5684760.png)
![methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5684762.png)

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)
![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)